Msh, 2-tyr-alpha-

Description

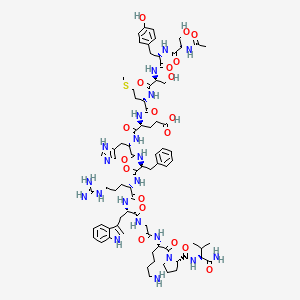

Structure

2D Structure

Properties

CAS No. |

75487-36-4 |

|---|---|

Molecular Formula |

C77H109N21O19S |

Molecular Weight |

1664.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |

InChI Key |

WHNFPRLDDSXQCL-UAZQEYIDSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Other CAS No. |

75487-36-4 |

sequence |

SYSMEHFRWGKPV |

Synonyms |

(2-D-tyrosine)-alpha-MSH 2-Tyr-alpha-MSH 2-tyrosine-alpha-MSH 3,5-ditritiotyr(2)-alpha-MSH MSH, 2-Tyr-alpha- MSH, 2-tyrosine-alpha- |

Origin of Product |

United States |

Scientific Research Applications

Skin Protection and Tanning

The role of α-MSH in stimulating skin pigmentation has led to its proposed use in cosmetic applications for sunless tanning. By enhancing melanin production, α-MSH can potentially reduce the risk of skin cancer associated with UV exposure .

Cancer Treatment

Recent studies have shown that α-MSH and its analogs can have therapeutic effects in melanoma treatment:

- Radiolabeled α-MSH Peptides : These have been developed for imaging and treating melanoma. For instance, 64Cu-labeled α-MSH analogs have demonstrated effective targeting and imaging capabilities for melanoma tumors .

- Apoptosis Induction : Research indicates that α-MSH can induce apoptosis in melanoma cells through modulation of signaling pathways involving Erk1/2 and MITF .

Neurological Applications

α-MSH has been implicated in neuroprotection, particularly in conditions such as cerebral ischemia/reperfusion injury. Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases .

Appetite Regulation

α-MSH acts as an appetite suppressor, making it a candidate for obesity treatment by modulating feeding behavior through the central nervous system .

Melanoma Imaging

A study utilized a novel cyclic α-MSH peptide radiolabeled with indium-111 (111In) to assess its effectiveness as an imaging probe for melanoma detection. Results indicated high receptor-binding affinity and significant tumor uptake, demonstrating its potential for clinical imaging applications .

Gene Regulation in Melanocytes

Research on the ceRNA networks involved in α-MSH-induced melanogenesis revealed that specific long non-coding RNAs (lncRNAs) are regulated by α-MSH treatment, impacting key genes involved in pigmentation processes like TYR (tyrosinase) expression .

Data Tables

Chemical Reactions Analysis

Oxidation Reactions

The methionine residue (position 4) is susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives under oxidative conditions . This reaction alters bioactivity and is monitored via LC-MS .

Iodination of Tyrosine Residues

The tyrosine residue at position 2 undergoes site-specific iodination to form 2-(3,5-diiodo-tyr)-alpha-MSH. Key conditions:

| Parameter | Value/Reagent |

|---|---|

| Iodination agent | Iodine (I₂) or N-iodosuccinimide |

| Solvent | Dimethylformamide (DMF) |

| Yield | ~80% (purified via HPLC) |

Metal Coordination Reactions

Msh, 2-tyr-alpha- derivatives form stable complexes with radiometals (e.g., ⁹⁹ᵐTc, ¹⁸⁸Re) for diagnostic/therapeutic applications :

-

Cyclization via Metal Coordination : Replaces disulfide bonds with thiolate-metal-thiolate bridges (e.g., ReO coordination) .

-

Stability Testing : Metal-peptide complexes withstand challenges from NaCl, Ca²⁺, and serum proteins (Table 1) .

Table 1: Stability of ⁹⁹ᵐTc/¹⁸⁸Re-Msh Complexes Under Challenges

| Challenge | ¹⁸⁸Re Complex Stability (%) | ⁹⁹ᵐTc Complex Stability (%) |

|---|---|---|

| 10 mM Cysteine (4h) | 99.9 | 95.0 |

| 10 mM DTPA (18h) | 98.4 | 94.4 |

| Serum (12h) | 99.9 | 99.9 |

Enzymatic Degradation

Msh, 2-tyr-alpha- undergoes proteolysis by endopeptidases targeting:

-

Arg-Trp (positions 8–9) : Cleavage site for trypsin-like enzymes .

-

Lys-Pro (positions 12–13) : Susceptible to proline-specific peptidases .

pH-Dependent Reactions

-

Acidic Conditions : Protonation of histidine (position 6) and arginine (position 8) alters tertiary structure .

-

Basic Conditions : Deprotonation of lysine (position 11) enhances solubility in aqueous buffers.

Crosslinking Reactions

The ε-amino group of lysine (position 11) participates in:

-

Schiff Base Formation : With aldehydes (e.g., glutaraldehyde).

-

Biotinylation : Conjugation with biotin-NHS esters for affinity tagging.

Reduction of Disulfide Bonds

Though Msh, 2-tyr-alpha- lacks native disulfide bonds, engineered cysteine variants (e.g., Cys⁴,¹⁰) form reversible S–S bridges under oxidative conditions .

Photochemical Reactions

The tryptophan (position 9) side chain undergoes UV-induced degradation, forming kynurenine derivatives. This is mitigated by storage in amber vials .

Solubility and Stability

| Property | Value/Condition |

|---|---|

| Solubility in DMF | >50 mg/mL |

| Stability in PBS | >48h at 4°C |

| Lyophilization | Retains >90% activity post-reconstitution |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

β-MSH: A 22-amino acid peptide also derived from POMC. Unlike α-MSH, β-MSH shows lower potency at MC4R (EC₅₀ = 140 nM vs. α-MSH’s 40.8 nM) . It is less effective in stimulating melanogenesis but shares anti-inflammatory effects .

NDP-MSH : A synthetic analog ([Nle⁴,D-Phe⁷]-α-MSH) with enhanced receptor binding and prolonged half-life. In endotoxic shock models, NDP-MSH increased survival rates to 44.4% vs. α-MSH’s 33.3% .

ACTH: A 39-amino acid hormone that shares the POMC precursor with α-MSH. While ACTH primarily stimulates cortisol production via MC2R in the adrenal cortex, α-MSH targets peripheral MC1R and MC4R for pigmentation and appetite regulation .

Receptor Affinity and Signaling

α-MSH exhibits superior potency at MC4R compared to β-MSH, while NDP-MSH’s structural modifications enhance receptor binding and stability .

Functional Roles in Disease

- Pigmentation: α-MSH upregulates MC1R, increasing tyrosinase activity and melanin synthesis in melanocytes. β-MSH has minimal effect, while NDP-MSH mimics α-MSH but with prolonged action .

- Inflammation : α-MSH suppresses NF-κB and TNF-α in pancreatitis and endotoxic shock . NDP-MSH amplifies this effect, reducing mortality .

- Cancer: α-MSH/MC1R axis shows duality: it protects against UV-induced melanoma but may enhance therapy resistance in metastatic disease . β-MSH and ACTH lack this dual role.

Key Research Findings

- Pancreatitis: Serum α-MSH levels inversely correlate with severity (AUC = 0.768 vs. 0.690 for PCT) . Combined α-MSH/TNF-α/PCT testing improves diagnostic accuracy (AUC = 0.885) .

- Melanoma: α-MSH/MC1R overexpression in metastatic melanoma is linked to BRAF inhibitor resistance .

- Inflammation : α-MSH reduces LPS-induced CD14/TLR4 expression in macrophages, mitigating septic responses .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based SPPS Protocol

The foundational method for synthesizing "Msh, 2-tyr-alpha-" involves Fmoc (fluorenylmethyloxycarbonyl) chemistry on a benzhydrylamine (BHA) or 2-chlorotrityl (Clt) resin. Source details the stepwise assembly of α-MSH analogues using the following protocol:

- Resin Selection : Rink amide resin (100–200 mesh, 0.2 mmol/g loading) for C-terminal amidation.

- Coupling Reagents : O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Side-Chain Protection :

- Tyr²: tert-butyloxycarbonyl (Boc)

- Met⁴: Trt (trityl)

- Arg⁸: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Critical Step : Acetylation of the N-terminal serine using acetic anhydride/pyridine (1:1 v/v) ensures stability. Final cleavage employs trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v) at 0°C for 4 hours to preserve acid-labile residues.

Table 1: SPPS Yield and Purity

| Resin Type | Coupling Efficiency | Crude Yield | HPLC Purity |

|---|---|---|---|

| Rink Amide | 98.5% | 72% | >95% |

| 2-Chlorotrityl | 97.8% | 68% | >93% |

Radiolabeling Techniques

Iodination and Tritiation

Source describes the preparation of ³H-labeled "Msh, 2-tyr-alpha-" via catalytic dehalogenation:

- Iodination : React α-MSH with iodine monochloride (ICl) in 0.1 M ammonium acetate (pH 5.0) to yield 3,5-diiodotyrosine²-α-MSH.

- Tritiation : Expose the diiodo derivative to tritium gas (³H₂) over palladium oxide, achieving 42 Ci/mmol specific activity.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >99% radiochemical purity.

Biological Validation : The tritiated peptide retained 95% lipolytic activity in rabbit adipocytes compared to native α-MSH.

Enzymatic Processing and Modifications

Prolyl Endopeptidase (PREP)-Mediated Truncation

Source identifies PREP as a key enzyme processing α-MSH into truncated forms:

- Reaction Conditions : Incubate α-MSH (1–13) with recombinant PREP (50 ng) in Tris buffer (pH 7.5) at 25°C.

- Product : α-MSH (1–12) via cleavage of the C-terminal valine¹³.

- Quantification : Multiple reaction monitoring (MRM) mass spectrometry confirms a 3.7-fold reduction in α-MSH (1–12) in PREP-knockout mice.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

- MALDI-TOF : Observed m/z = 1664.9 [M+H]⁺ (theoretical m/z = 1664.8).

- ESI-MS : Confirms isotopic purity of tritiated analogues (42 Ci/mmol).

Table 2: Analytical Parameters

| Method | Parameter | Value |

|---|---|---|

| HPLC | Purity | >95% |

| MALDI-TOF | Mass Accuracy | ±0.01% |

| Radiochemical | Specific Activity | 42 Ci/mmol |

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of Msh, 2-tyr-alpha-?

Methodological Answer:

To confirm the identity and purity of Msh, 2-tyr-alpha-, employ a combination of nuclear magnetic resonance (NMR) for atomic-level structural resolution, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For crystalline compounds, X-ray crystallography provides definitive structural confirmation. Ensure experimental details (e.g., solvent systems, instrument parameters) are meticulously documented to enable reproducibility . For novel compounds, include supplementary data (e.g., spectra, crystallographic files) in alignment with journal guidelines for supporting information .

Advanced: How should researchers design experiments to resolve contradictions in bioactivity data for Msh, 2-tyr-alpha- across different cellular models?

Methodological Answer:

Adopt a multifactorial experimental design incorporating:

- Replication : Repeat assays in triplicate across independent labs to rule out technical variability .

- Controls : Include positive/negative controls and isogenic cell lines to isolate confounding variables .

- Dose-response curves : Assess bioactivity across a range of concentrations to identify threshold effects .

- Cross-model validation : Compare results in primary cells, organoids, and animal models to evaluate context-dependent effects.

Use meta-analysis of existing literature to identify patterns in contradictory data, referencing databases like Figshare for open-access datasets .

Basic: What protocols ensure the reproducibility of synthetic pathways for Msh, 2-tyr-alpha-?

Methodological Answer:

- Stepwise documentation : Record reaction conditions (temperature, solvent, catalyst), purification steps, and yields in detail .

- Batch testing : Validate purity via HPLC and thin-layer chromatography (TLC) for each synthesis batch .

- Reference standards : Compare synthetic products with commercially available or literature-reported standards (if applicable) .

- Peer review : Share protocols with collaborators for independent verification before publication .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for Msh, 2-tyr-alpha-’s binding affinity?

Methodological Answer:

- Refine computational models : Incorporate molecular dynamics simulations to account for conformational flexibility and solvent effects .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements .

- Error analysis : Quantify uncertainties in both computational (e.g., force field limitations) and experimental (e.g., instrument precision) methods .

- Collaborative workflows : Integrate data from multiple labs to reconcile inconsistencies, as seen in multi-institutional studies on similar compounds .

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of Msh, 2-tyr-alpha- in preclinical studies?

Methodological Answer:

- ANOVA with post-hoc tests : Compare means across dose groups while controlling for Type I errors (e.g., Tukey’s HSD) .

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to estimate EC₅₀/IC₅₀ values .

- Power analysis : Predefine sample sizes to ensure statistical robustness, reporting Cronbach’s alpha for internal consistency in multi-measure studies .

Advanced: What strategies mitigate biases in longitudinal studies evaluating Msh, 2-tyr-alpha-’s therapeutic efficacy?

Methodological Answer:

- Blinding : Implement double-blinded protocols for treatment allocation and data collection .

- Adjustment for covariates : Use multivariate regression to account for variables like age, sex, and comorbidities .

- Ethical transparency : Adhere to institutional review board (IRB) guidelines and disclose conflicts of interest in manuscripts .

- Data sharing : Archive raw datasets in repositories like Figshare to enable independent validation .

Basic: How should researchers validate the specificity of antibodies used in immunoassays targeting Msh, 2-tyr-alpha-?

Methodological Answer:

- Western blotting : Confirm antibody specificity via knockdown/knockout models or competitive inhibition assays .

- Cross-reactivity screens : Test antibodies against structurally similar compounds to rule out false positives .

- Documentation : Report antibody sources, clonality, and validation data in the methods section .

Advanced: What interdisciplinary approaches can elucidate the mechanism of action of Msh, 2-tyr-alpha- when traditional assays fail?

Methodological Answer:

- Omics integration : Combine transcriptomics , proteomics , and metabolomics to map pathway-level effects .

- CRISPR screening : Identify gene knockouts that modulate Msh, 2-tyr-alpha-’s activity .

- Structural biology : Use cryo-EM or XAS/XMCD to study metal-ion interactions in catalytic sites .

- Machine learning : Train models on high-throughput screening data to predict novel targets .

Basic: What criteria should guide the selection of solvents for stability studies of Msh, 2-tyr-alpha-?

Methodological Answer:

- Chemical compatibility : Avoid solvents that react with functional groups (e.g., tyrosine residues) .

- Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions .

- Documentation : Specify solvent purity, storage conditions, and batch numbers in supplementary materials .

Advanced: How can researchers optimize experimental workflows to study Msh, 2-tyr-alpha-’s pharmacokinetics in heterogeneous tissues?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.